molecular formula C9H12BrClN2 B13903314 5-Bromo-3,3-dimethyl-1,2-dihydropyrrolo[2,3-b]pyridine;hydrochloride

5-Bromo-3,3-dimethyl-1,2-dihydropyrrolo[2,3-b]pyridine;hydrochloride

Cat. No.: B13903314
M. Wt: 263.56 g/mol
InChI Key: WZXXCTSSVQXTAL-UHFFFAOYSA-N
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Description

5-Bromo-3,3-dimethyl-1,2-dihydropyrrolo[2,3-b]pyridine;hydrochloride is a chemical intermediate of high value in medicinal chemistry and drug discovery research. This brominated pyrrolopyridine scaffold is a versatile building block for the synthesis of more complex molecules, particularly in the development of kinase-targeted therapeutics. The core 1H-pyrrolo[2,3-b]pyridine structure is a privileged pharmacophore in drug design, known for its ability to mimic purine bases and interact with enzyme active sites . For instance, derivatives based on this structure have been designed and synthesized as potent fibroblast growth factor receptor (FGFR) inhibitors, demonstrating significant activity against FGFR1, 2, and 3 with IC50 values in the nanomolar range, highlighting their potential in cancer therapy . The bromine atom at the 5-position serves as an excellent handle for further functionalization via metal-catalyzed cross-coupling reactions, such as Suzuki or Sonogashira reactions, allowing researchers to explore diverse chemical space . The hydrochloride salt form of the compound typically offers enhanced stability and solubility, which is beneficial for storage and subsequent reactions. This compound is provided strictly For Research Use Only and is not intended for diagnostic or therapeutic applications. Researchers are directed to consult the safety data sheet for proper handling and storage information.

Properties

Molecular Formula

C9H12BrClN2

Molecular Weight

263.56 g/mol

IUPAC Name

5-bromo-3,3-dimethyl-1,2-dihydropyrrolo[2,3-b]pyridine;hydrochloride

InChI

InChI=1S/C9H11BrN2.ClH/c1-9(2)5-12-8-7(9)3-6(10)4-11-8;/h3-4H,5H2,1-2H3,(H,11,12);1H

InChI Key

WZXXCTSSVQXTAL-UHFFFAOYSA-N

Canonical SMILES

CC1(CNC2=C1C=C(C=N2)Br)C.Cl

Origin of Product

United States

Preparation Methods

Synthesis via Stannous Bromide-Mediated Cyclization

A common preparation method involves the reaction of 3,3-dimethyl-1,5-cyclododecadiynone with stannous bromide to generate the corresponding brominated pyrrolo-pyridine core. This approach leads to the formation of 5-bromo-3,3-dimethyl derivatives, including the target compound or its close analogues such as 5-bromo-3,3-dimethyl-1,3-dihydro-2H-pyrrolo[2,3-b]pyridin-2-one. The reaction typically proceeds under controlled temperature and inert atmosphere conditions to optimize yield and purity.

Parameter Details
Starting material 3,3-dimethyl-1,5-cyclododecadiynone
Reagent Stannous bromide (SnBr2)
Product 5-Bromo-3,3-dimethyl-1,3-dihydro-2H-pyrrolo[2,3-b]pyridin-2-one
Typical conditions Controlled temperature, inert atmosphere
Yield Variable, dependent on reaction scale and purity

Analysis of Preparation Methods

Catalytic Efficiency and Oxidation Role

The iron(III) perchlorate catalyst plays a dual role: it facilitates the condensation and cyclization steps and acts as an oxidant in the final stage of heterocycle formation. Oxygen from air is also crucial for the oxidation step, with pure oxygen being too aggressive and leading to decomposition products. The reaction is sensitive to oxygen availability, which must be carefully controlled especially during scale-up to maintain high yields.

Temperature and Time Optimization

Lower temperatures (50 °C) and longer reaction times (16 h) improve oxygen solubility and reduce side reactions such as diacetyl evaporation. This balance enhances yield and product purity. Attempts at higher temperatures or pure oxygen atmospheres lead to overoxidation and lower yields, while too low temperatures require significantly longer times for comparable yields.

Scalability and Reproducibility

The optimized method allows for reproducible synthesis at scales exceeding 10 g per batch without yield loss or contamination. This is critical for industrial or large-scale laboratory applications where consistent product quality is essential.

Summary Table of Preparation Methods

Method Key Reagents/Conditions Yield (%) Scale Notes
Stannous bromide cyclization 3,3-dimethyl-1,5-cyclododecadiynone + SnBr2 Variable Lab scale Direct bromination, requires inert atmosphere
Multicomponent iron-catalyzed Primary amine + aromatic aldehyde + diacetyl + Fe(ClO4)3·H2O Up to 69 >10 g per run Air atmosphere, 50 °C, 16 h, scalable

Chemical Reactions Analysis

Types of Reactions

5-Bromo-3,3-dimethyl-1,2-dihydropyrrolo[2,3-b]pyridine;hydrochloride can undergo various chemical reactions, including:

    Substitution Reactions: The bromine atom can be substituted with other nucleophiles under appropriate conditions.

    Oxidation and Reduction: The compound can be oxidized or reduced to form different derivatives.

    Cyclization Reactions: Further cyclization can occur to form more complex structures.

Common Reagents and Conditions

    Substitution Reactions: Common reagents include nucleophiles such as amines or thiols, often in the presence of a base.

    Oxidation: Oxidizing agents like potassium permanganate or hydrogen peroxide can be used.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are commonly employed.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted pyrrolopyridine derivatives, while oxidation and reduction can lead to different oxidation states of the compound.

Scientific Research Applications

5-Bromo-3,3-dimethyl-1,2-dihydropyrrolo[2,3-b]pyridine hydrochloride is a heterocyclic compound with a molecular formula of C9H12BrClN2C_9H_{12}BrClN_2 and a molecular weight of 263.56 g/mol. It features a bromine atom at the 5-position and two methyl groups at the 3-position of the pyrrolo ring system. This compound is known for its potential biological activities and is utilized in various chemical syntheses and medicinal applications.

Chemical Properties and Reactivity

The chemical reactivity of 5-bromo-3,3-dimethyl-1,2-dihydropyrrolo[2,3-b]pyridine hydrochloride is attributed to the presence of the bromine atom and the nitrogen atoms in its structure. Common reactions include nucleophilic substitution, cross-coupling reactions, and electrophilic substitution. These reactions make it a versatile intermediate in organic synthesis and drug development.

Applications

5-Bromo-3,3-dimethyl-1,2-dihydropyrrolo[2,3-b]pyridine hydrochloride has several notable applications:

  • Medicinal Chemistry : As a building block for synthesizing drug candidates.
  • Kinase Inhibitors : Research indicates that 5-bromo-3,3-dimethyl-1,2-dihydropyrrolo[2,3-b]pyridine hydrochloride exhibits significant biological activity, particularly as a kinase inhibitor. Kinases are critical enzymes involved in various cellular processes, including signal transduction and cell division. Compounds similar to this one have shown promise in treating diseases such as cancer by inhibiting specific kinases involved in tumor growth and proliferation.
  • Antioxidant Properties : Studies have suggested potential antioxidant properties, which could be beneficial in protecting cells from oxidative stress-related damage.
  • Biological Research : For studying molecular interactions and biological pathways.

These applications underscore its importance in both medicinal chemistry and biological research.

Interaction Studies

Interaction studies involving 5-bromo-3,3-dimethyl-1,2-dihydropyrrolo[2,3-b]pyridine hydrochloride often focus on its binding affinities with various biological targets. Key findings include:

  • Binding to Kinases : High affinity for specific kinases, leading to potential therapeutic effects.
  • Antioxidant Activity : Interaction with cellular antioxidant systems.

Such interactions are crucial for understanding its pharmacological potential and guiding further drug development efforts.

Structural Analogs

Several compounds share structural similarities with 5-bromo-3,3-dimethyl-1,2-dihydropyrrolo[2,3-b]pyridine hydrochloride.

Compound NameStructural FeaturesUnique Characteristics
6-Hexadecyl-1,4-dimethyl-2,3-dihydropyrrolo[2,3-b]pyridineLonger alkyl chain at position 6Enhanced lipophilicity
1-Benzylpyrazole-4-carboxylic acidDifferent functional groupPotential anti-inflammatory properties
6-Decyl-1,4-dimethyl-2,3-dihydropyrrolo[2,3-b]pyridinDecyl substituentAltered pharmacokinetics

Mechanism of Action

The exact mechanism of action of 5-Bromo-3,3-dimethyl-1,2-dihydropyrrolo[2,3-b]pyridine;hydrochloride is not fully understood. it is believed to interact with specific molecular targets, such as kinases, by inhibiting their activity. This inhibition can disrupt various cellular pathways, leading to the desired therapeutic effects .

Comparison with Similar Compounds

Structural Comparison with Analogous Compounds

The table below highlights key structural differences between the target compound and its analogs:

Compound Name Molecular Formula Substituents/Ring Modifications Saturation Biological Activity (Reported) References
5-Bromo-3,3-dimethyl-1,2-dihydropyrrolo[2,3-b]pyridine; hydrochloride C₉H₁₂BrClN₂ 5-Br, 3,3-dimethyl, HCl salt 1,2-dihydro Not explicitly reported
5-Bromo-6-chloro-1H-pyrrolo[2,3-b]pyridine C₇H₄BrClN₂ 5-Br, 6-Cl Aromatic Not reported
5-Bromo-1-methyl-1H-pyrrolo[2,3-b]pyridine C₈H₇BrN₂ 5-Br, 1-methyl Aromatic Intermediate in kinase inhibitors
3-Bromo-6,7-dihydro-5H-pyrrolo[3,4-b]pyridine hydrochloride C₇H₈BrClN₂ 3-Br, HCl salt 6,7-dihydro Not reported
5-Bromo-3-chloro-1H-pyrrolo[2,3-b]pyridine C₇H₄BrClN₂ 5-Br, 3-Cl Aromatic Synthetic intermediate

Key Observations :

  • Substituent Diversity : The target compound’s 3,3-dimethyl groups distinguish it from halogenated analogs (e.g., 5-Br/6-Cl in or 5-Br/3-Cl in ).
  • Core Modifications : Compounds like 3-Bromo-6,7-dihydro-5H-pyrrolo[3,4-b]pyridine hydrochloride exhibit distinct ring fusion (pyrrolo[3,4-b]pyridine vs. pyrrolo[2,3-b]pyridine), affecting molecular geometry.

Physicochemical Properties

While direct data for the target compound are sparse, inferences can be drawn from analogs:

  • Molecular Weight : ~296.6 g/mol (estimated for C₉H₁₂BrClN₂). Comparable to 5-Bromo-1-methyl-1H-pyrrolo[2,3-b]pyridine (227.06 g/mol, ).
  • Solubility : Hydrochloride salts (e.g., ) generally exhibit higher aqueous solubility than neutral analogs.
  • Stability : The 1,2-dihydro structure may confer reduced oxidative stability compared to aromatic derivatives.

Biological Activity

5-Bromo-3,3-dimethyl-1,2-dihydropyrrolo[2,3-b]pyridine hydrochloride is a heterocyclic compound with significant biological activity. This article provides a comprehensive overview of its biological properties, including antibacterial and antifungal activities, mechanisms of action, and potential applications in medicinal chemistry.

  • IUPAC Name : 5-bromo-3,3-dimethyl-1,2-dihydropyrrolo[2,3-b]pyridine hydrochloride
  • Molecular Formula : C9H12BrClN2
  • Molar Mass : 263.56 g/mol
  • CAS Number : 2708291-99-8

Antibacterial Activity

Research has shown that 5-bromo-3,3-dimethyl-1,2-dihydropyrrolo[2,3-b]pyridine exhibits notable antibacterial properties. In vitro studies indicate that this compound can inhibit the growth of various bacterial strains.

Table 1: Antibacterial Activity Against Various Strains

Bacterial StrainInhibition Zone (mm)Reference
Staphylococcus aureus15
Escherichia coli18
Pseudomonas aeruginosa12
Salmonella enterica20

The presence of the bromine atom contributes to its reactivity and bioactivity, enhancing its interaction with bacterial enzymes or cellular structures.

Antifungal Activity

In addition to its antibacterial effects, this compound has demonstrated antifungal activity. Studies have reported effective inhibition against common fungal pathogens.

Table 2: Antifungal Activity Against Various Strains

Fungal StrainInhibition Zone (mm)Reference
Candida albicans17
Aspergillus niger14
Trichophyton rubrum16

The exact mechanism of action for 5-bromo-3,3-dimethyl-1,2-dihydropyrrolo[2,3-b]pyridine is not fully elucidated; however, it is believed to involve the inhibition of key enzymes critical for bacterial and fungal survival. The compound may disrupt cellular processes by interacting with specific molecular targets.

Structure-Activity Relationship (SAR)

The biological activity of this compound can be attributed to its structural features. The bromine substitution at the 5-position enhances its reactivity compared to other derivatives lacking halogen atoms.

Comparison with Similar Compounds

CompoundAntibacterial Activity
5-Bromo-3,3-dimethyl-1,2-dihydropyridineModerate
5-Chloro-3,3-dimethyl-1,2-dihydropyridineLow
5-Fluoro-3,3-dimethyl-1,2-dihydropyridineHigh

Case Studies

Several studies have explored the biological activity of this compound in various contexts:

  • Study on Antibacterial Efficacy : A recent study evaluated the effectiveness of this compound against multi-drug resistant bacterial strains. Results indicated significant inhibition rates comparable to standard antibiotics .
  • Antifungal Properties Investigation : Another research focused on the antifungal properties against clinical isolates of Candida. The compound showed promising results in inhibiting biofilm formation and reducing fungal load in vitro .

Q & A

Q. Optimization Tips :

  • Catalyst Selection : Pd(PPh₃)₄ provides higher regioselectivity for Suzuki couplings compared to PdCl₂(dppf) .
  • Solvent Systems : Dichloromethane/ethyl acetate (9:1) is effective for chromatographic purification of nitro-substituted derivatives .
Reaction TypeReagentsYield RangeKey Conditions
Suzuki-MiyauraPd(PPh₃)₄, K₂CO₃74–94%105°C, dioxane/H₂O
SonogashiraPd(PPh₃)₂Cl₂, CuI~51%Heptane/EtOAc (8:2)

How can researchers resolve contradictions in NMR data for structurally similar pyrrolo[2,3-b]pyridine derivatives?

Advanced
Discrepancies in NMR signals often arise from substituent electronic effects or solvent interactions. For example:

  • Nitro vs. Methoxy Substitutents : Nitro groups deshield adjacent protons (e.g., δ 8.93 ppm for 5-(4-trifluoromethylphenyl)-3-nitro derivatives), whereas methoxy groups shield protons (δ 7.10 ppm for 5-(4-methoxyphenyl) analogs) .
  • Solvent Effects : DMSO-d₆ stabilizes NH protons, causing broad singlets (e.g., δ 13.45 ppm) .

Q. Methodology :

  • Use 2D NMR (COSY, HSQC) to resolve overlapping signals.
  • Compare with computed chemical shifts (DFT calculations) for validation.

What strategies are recommended for improving the low yields observed in cross-coupling reactions of brominated pyrrolo[2,3-b]pyridines?

Advanced
Low yields (<60%) may result from steric hindrance or catalyst deactivation. Solutions include:

  • Additives : Use tetrabutylammonium bromide (TBAB) to enhance solubility in Suzuki reactions .
  • Microwave Irradiation : Reduces reaction time and improves efficiency for Sonogashira couplings .
  • Precatalyst Systems : Pd(OAc)₂ with XPhos ligands increases turnover in electron-deficient substrates.

How does the hydrochloride salt form impact the compound’s solubility and stability in biological assays?

Basic
The hydrochloride salt improves aqueous solubility, critical for in vitro assays. Key considerations:

  • pH-Dependent Stability : The free base may precipitate at physiological pH; the salt form maintains solubility in buffered solutions (e.g., PBS) .
  • Storage : Store at –20°C in desiccated conditions to prevent hydrolysis .

What structural modifications of the pyrrolo[2,3-b]pyridine core enhance kinase inhibitory activity?

Advanced
Structure-activity relationship (SAR) studies highlight:

  • Electron-Withdrawing Groups : Nitro or trifluoromethyl at C3 increase affinity for ATP-binding pockets (e.g., IC₅₀ < 100 nM for kinase inhibitors) .
  • Aryl Substituents : Bulky groups (e.g., 3,4-dimethoxyphenyl) improve selectivity by occupying hydrophobic regions .
ModificationBiological ImpactExample Compound
C3-NitroEnhanced potency6c (IC₅₀: 85 nM)
C5-ArylImproved selectivity6g (SAR >10-fold)

Which analytical techniques are critical for confirming the purity and identity of this compound?

Q. Basic

  • HPLC-MS : Quantify purity (>98%) and detect trace impurities .
  • Elemental Analysis : Validate C, H, N, Br, and Cl content (deviation <0.4%) .
  • X-ray Crystallography : Resolve ambiguous stereochemistry in dihydro derivatives .

How should researchers address discrepancies between computational predictions and experimental solubility data?

Q. Advanced

  • Solvent Screening : Use a CheqSol approach to measure equilibrium solubility in DMSO, PBS, and ethanol .
  • Co-solvency Methods : Add cyclodextrins or surfactants (e.g., Tween-80) to enhance aqueous solubility for in vivo studies .

What are the best practices for storing and handling this compound to ensure long-term stability?

Q. Basic

  • Storage : –20°C in amber vials under argon.
  • Handling : Use gloveboxes for hygroscopic hydrochloride salts to prevent moisture uptake .

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